molecular formula C4H2Cl2N2OS B8771255 3,5-Dichloro-1,2-thiazole-4-carboxamide CAS No. 3925-01-7

3,5-Dichloro-1,2-thiazole-4-carboxamide

Cat. No. B8771255
M. Wt: 197.04 g/mol
InChI Key: NYVIHTHXQDQZKM-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 50-mL round-bottom flask, was placed dichloro-1,2-thiazole-4-carbonitrile (3.7 g, 20.67 mmol, 1.00 equiv), sulfuric acid (15 mL). The resulting solution was stirred for 2 h at 110° C. The solution was used for the next step directly.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][N:5]=[C:4]([Cl:7])[C:3]=1[C:8]#[N:9].S(=O)(=O)(O)[OH:11]>>[Cl:7][C:4]1[C:3]([C:8]([NH2:9])=[O:11])=[C:2]([Cl:1])[S:6][N:5]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=C(C(=NS1)Cl)C#N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 h at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask, was placed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NSC(=C1C(=O)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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